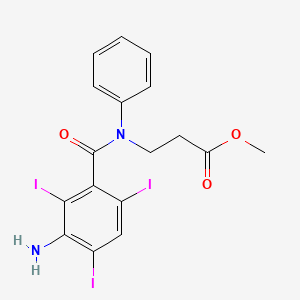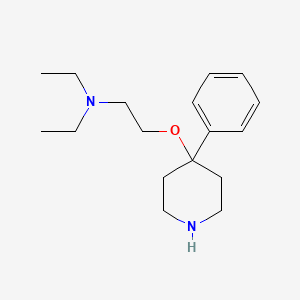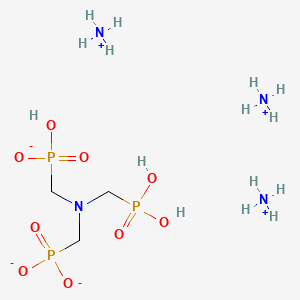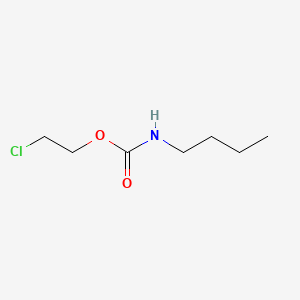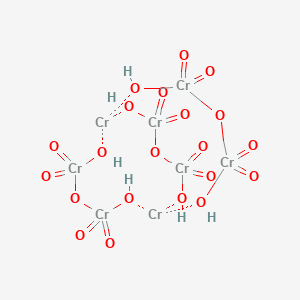![molecular formula C18H19Br2N5O3 B13755124 N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide CAS No. 52583-53-6](/img/structure/B13755124.png)
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide is a synthetic organic compound with the molecular formula C18H19Br2N5O3 and a molecular weight of 513.18 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which is substituted with bromine and nitro groups, while the other contains a diethylamino group and an acetamide moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide typically involves the diazotization of 2,6-dibromo-4-nitroaniline followed by azo coupling with N-(5-diethylamino-2-hydroxyphenyl)acetamide . The reaction conditions often include acidic environments for diazotization and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The bromine atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond yields amines, while substitution reactions can introduce various functional groups into the aromatic ring .
科学的研究の応用
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide has several scientific research applications:
作用機序
The mechanism of action of N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects . The bromine and nitro substituents on the aromatic ring can also influence the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide: This compound is similar in structure but has different substituents on the aromatic ring, leading to variations in its chemical and biological properties.
N-[2-[(2,4-Dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide: Another similar compound with different nitro group positions, affecting its reactivity and applications.
Uniqueness
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
52583-53-6 |
|---|---|
分子式 |
C18H19Br2N5O3 |
分子量 |
513.2 g/mol |
IUPAC名 |
N-[2-[(2,6-dibromo-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H19Br2N5O3/c1-4-24(5-2)12-6-7-16(17(10-12)21-11(3)26)22-23-18-14(19)8-13(25(27)28)9-15(18)20/h6-10H,4-5H2,1-3H3,(H,21,26) |
InChIキー |
IXGHTHFLINQRFX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
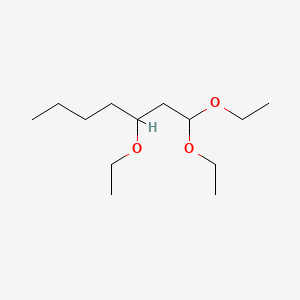
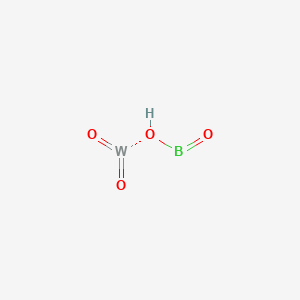
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
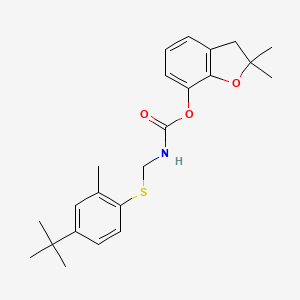
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)
